![molecular formula C18H19ClN2O2S B238209 N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide, also known as celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation associated with conditions such as arthritis. Celecoxib belongs to the class of drugs called selective COX-2 inhibitors, which work by blocking the action of the enzyme cyclooxygenase-2 (COX-2).
Mecanismo De Acción
Celecoxib works by selectively inhibiting the enzyme COX-2, which is involved in the production of prostaglandins, molecules that play a role in inflammation and pain. By inhibiting COX-2, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and physiological effects:
Celecoxib has been shown to have several biochemical and physiological effects, including reducing inflammation and pain, inhibiting the growth and proliferation of cancer cells, and reducing the risk of cardiovascular events. Celecoxib has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Celecoxib is also relatively easy to synthesize and is readily available. However, one limitation of using N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in lab experiments is that it is a drug that is designed for human use, and its effects in animal models may not always be predictive of its effects in humans.
Direcciones Futuras
There are several future directions for research on N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide. Another area of research is the investigation of the potential therapeutic effects of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in other diseases, such as Parkinson's disease and multiple sclerosis. Finally, there is a need for further research on the safety and efficacy of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide in humans, particularly in the context of long-term use and in vulnerable populations such as the elderly.
Métodos De Síntesis
The synthesis of N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide involves several steps, including the reaction of 4-bromobenzene with thionyl chloride to form 4-bromobenzoyl chloride, which is then reacted with 4-(methylsulfonyl)phenylboronic acid to form 4-(methylsulfonyl)benzophenone. This compound is then reacted with 4-chlorothiophenol in the presence of a palladium catalyst to form N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide.
Aplicaciones Científicas De Investigación
Celecoxib has been extensively studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Several studies have shown that N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease, possibly by reducing inflammation and oxidative stress in the brain. Celecoxib has also been studied for its potential cardioprotective effects, as it has been shown to reduce the risk of cardiovascular events in patients with a history of cardiovascular disease.
Propiedades
Nombre del producto |
N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide |
|---|---|
Fórmula molecular |
C18H19ClN2O2S |
Peso molecular |
362.9 g/mol |
Nombre IUPAC |
N-[4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12(2)18(23)21-15-7-5-14(6-8-15)20-17(22)11-24-16-9-3-13(19)4-10-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Clave InChI |
TXDYHTAVLJRECA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



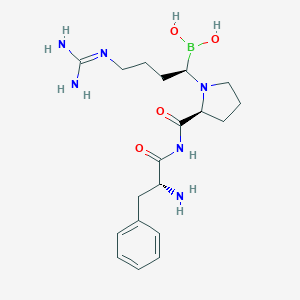
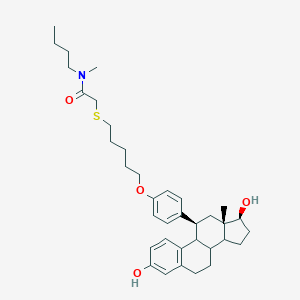
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
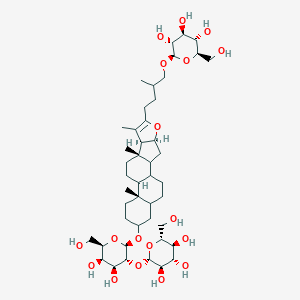
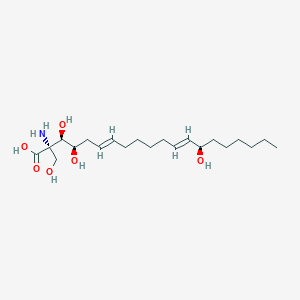
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)

![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
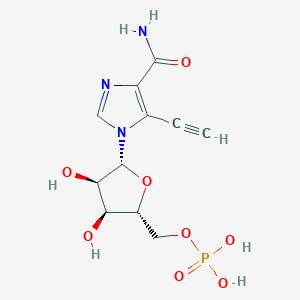
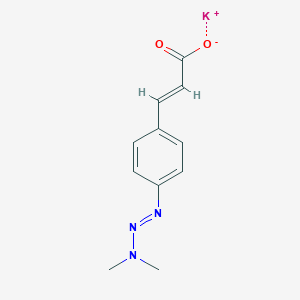
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)